molecular formula C14H14BrN B8166699 (3'-Bromo-2'-methyl-[1,1'-biphenyl]-4-yl)methanamine

(3'-Bromo-2'-methyl-[1,1'-biphenyl]-4-yl)methanamine

Cat. No.: B8166699
M. Wt: 276.17 g/mol
InChI Key: KPBKKKLPBDMSRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3'-Bromo-2'-methyl-[1,1'-biphenyl]-4-yl)methanamine is a substituted biphenyl derivative featuring a bromine atom at the 3' position, a methyl group at the 2' position, and a methanamine (-CH2NH2) functional group at the 4-position of the biphenyl scaffold. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents.

Properties

IUPAC Name

[4-(3-bromo-2-methylphenyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN/c1-10-13(3-2-4-14(10)15)12-7-5-11(9-16)6-8-12/h2-8H,9,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBKKKLPBDMSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’-Bromo-2’-methyl-[1,1’-biphenyl]-4-yl)methanamine typically involves a multi-step process. One common method starts with the bromination of 2-methylbiphenyl to introduce the bromine atom at the 3’ position. This is followed by a reaction with formaldehyde and ammonia to introduce the methanamine group at the 4-position of the biphenyl core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(3’-Bromo-2’-methyl-[1,1’-biphenyl]-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanamine group can yield imines or nitriles, while substitution of the bromine atom can produce various substituted biphenyl derivatives .

Scientific Research Applications

(3’-Bromo-2’-methyl-[1,1’-biphenyl]-4-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3’-Bromo-2’-methyl-[1,1’-biphenyl]-4-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Bromine vs. Chlorine : The bromine atom in the target compound increases molecular polarizability and van der Waals interactions compared to the chlorine analog (C13H12ClN). This results in higher boiling points and lipophilicity, making the bromo derivative more suitable for hydrophobic environments .
  • Methyl vs.

Crystallographic and Conformational Analysis

  • While direct crystallographic data for the target compound is unavailable, analogs like (E)-1-(4′-methyl-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one () demonstrate that methyl substituents induce non-planar biphenyl conformations (dihedral angle: 38.02°). This suggests that the 2'-methyl group in the target compound may similarly restrict rotational freedom .

Biological Activity

(3'-Bromo-2'-methyl-[1,1'-biphenyl]-4-yl)methanamine is a compound with significant potential in medicinal chemistry due to its unique structural properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (3'-Bromo-2'-methyl-[1,1'-biphenyl]-4-yl)methanamine can be described using the following characteristics:

  • IUPAC Name : (3'-Bromo-2'-methyl-[1,1'-biphenyl]-4-yl)methanamine
  • Molecular Formula : C13H12BrN
  • Molecular Weight : 256.14 g/mol

The biological activity of (3'-Bromo-2'-methyl-[1,1'-biphenyl]-4-yl)methanamine is primarily attributed to its interactions with specific biological targets. These interactions can modulate various cellular pathways, including:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding : It has the potential to bind to neurotransmitter receptors, influencing signaling pathways that affect mood and cognition.

Biological Activity and Therapeutic Applications

The compound has been studied for various therapeutic applications, particularly in the context of:

  • Anticancer Activity : Research indicates that derivatives of biphenyl compounds exhibit cytotoxic effects against cancer cell lines. A study highlighted that similar compounds can induce apoptosis in cancer cells through the modulation of cell cycle regulators .
  • Neuropharmacology : There is emerging evidence suggesting that (3'-Bromo-2'-methyl-[1,1'-biphenyl]-4-yl)methanamine may influence neurological pathways, potentially offering therapeutic benefits in neurodegenerative diseases or mood disorders.

Case Studies and Research Findings

Several studies have explored the biological effects of related biphenyl compounds. Here are notable findings:

Study ReferenceFindings
Investigated the synthesis and biological evaluation of bromo-biphenyl derivatives showing significant activity against Trypanosoma cruzi, indicating potential for treating Chagas disease.
Explored the role of biphenyl compounds in modulating tumor microenvironments, suggesting implications for cancer therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.